

# Application Note & Protocol: Quantification of Triazole Lactic Acid in Fruit and Vegetable Samples

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## Compound of Interest

Compound Name: *Triazole lactic acid*

Cat. No.: *B3069139*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

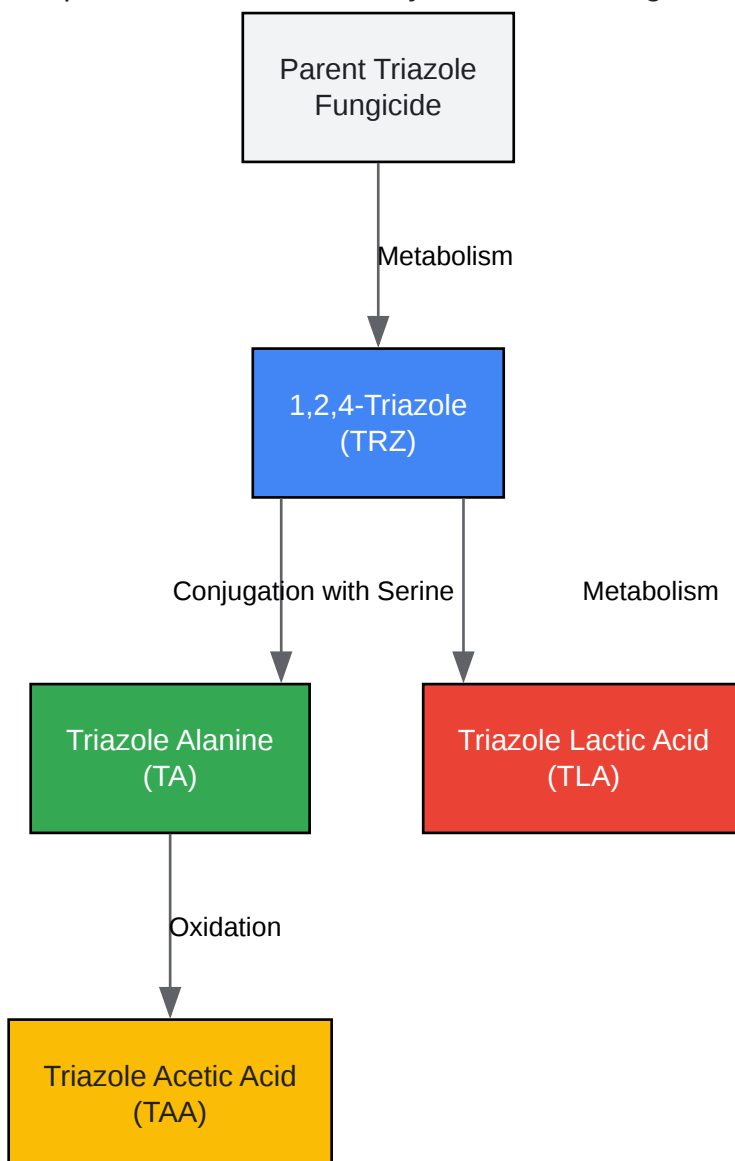
Triazole fungicides are extensively used in agriculture to protect a wide variety of fruits and vegetables from fungal diseases.<sup>[1][2][3]</sup> These fungicides can metabolize into several polar compounds known as triazole derivative metabolites (TDMs).<sup>[1][2][3]</sup> The primary TDMs of concern include 1,2,4-triazole (TRZ), 1,2,4-triazole alanine (TA), 1,2,4-triazole acetic acid (TAA), and 1,2,4-**triazole lactic acid** (TLA).<sup>[1][2][3]</sup> Due to their potential persistence in the environment and presence in the food chain, regulatory bodies and food safety monitoring programs necessitate sensitive and reliable analytical methods for their quantification.<sup>[2][3]</sup> This application note provides a detailed protocol for the quantification of **triazole lactic acid** and other key TDMs in various fruit and vegetable matrices using the Quick Polar Pesticides (QuPPE) extraction method followed by analysis with Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), incorporating Differential Mobility Spectrometry (DMS) for enhanced selectivity.<sup>[1][4]</sup>

## Metabolic Pathway of Triazole Fungicides

Triazole fungicides, upon application to crops, can degrade in the plant or the environment. The parent triazole compound can be metabolized to form 1,2,4-triazole (TRZ). Subsequently, TRZ can be further metabolized by the plant into more complex molecules. For instance, TRZ can

conjugate with serine to form triazole alanine (TA). TA can then be oxidized to form triazole acetic acid (TAA). Another metabolic route involves the conversion of TRZ to **triazole lactic acid** (TLA). The following diagram illustrates this simplified metabolic pathway.

Simplified Metabolic Pathway of Triazole Fungicides



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Caption: Simplified metabolic pathway of triazole fungicides to their derivative metabolites.

## Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrumental analysis methods for the quantification of **triazole lactic acid**.

### 1. Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (Residue analysis grade), Formic Acid, Acetic Acid.
- Salts: Anhydrous Magnesium Sulfate, Sodium Acetate.
- Standards: Analytical standards of **Triazole Lactic Acid** (TLA), 1,2,4-Triazole (TRZ), Triazole Alanine (TA), and Triazole Acetic Acid (TAA). Isotopically labeled internal standards (IL-IS) for each analyte are highly recommended.
- Water: Deionized water (<18 MΩ·cm resistivity).
- SPE Sorbents (for optional cleanup): Primary Secondary Amine (PSA).
- Filters: 0.45 µm syringe filters.

### 2. Standard Solution Preparation

- Stock Solutions (1000 µg/mL): Prepare individual stock solutions by dissolving the appropriate amount of each analytical standard in methanol. Store at 4°C in the dark.
- Intermediate Standard Mix (10 µg/mL): Prepare a mixed intermediate standard solution containing all target analytes by diluting the stock solutions in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard mix with methanol to achieve the desired concentration range for calibration.

### 3. Sample Preparation: QuPPE Method

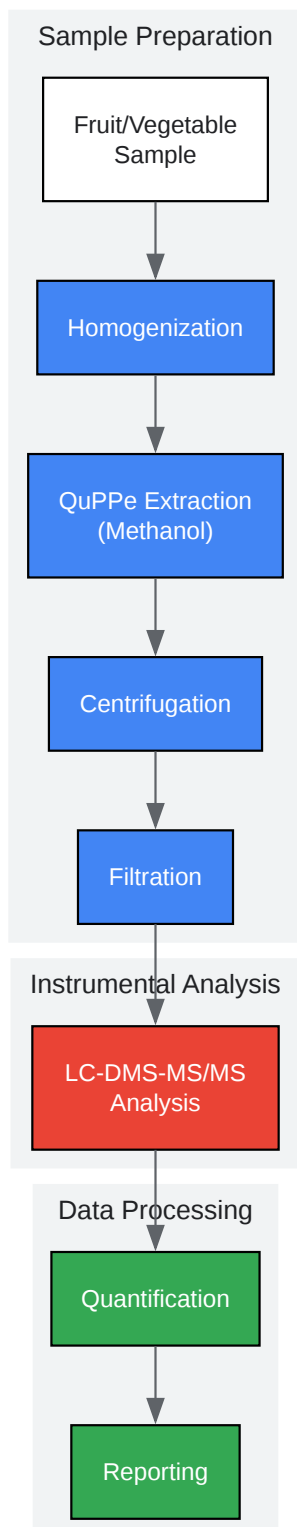
The QuPPE (Quick Polar Pesticides) method is a straightforward extraction procedure suitable for polar analytes like TLA.<sup>[1][3]</sup>

- Homogenization: Chop the fruit or vegetable sample into small pieces and homogenize using a food processor. For juicy and soft products, freezing the samples prior to cutting is recommended.
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of methanol.
  - If using, add the internal standard solution at this stage.
  - Close the tube and shake vigorously for one minute.
- Centrifugation: Centrifuge the tube for 5 minutes at 4000 rpm.
- Filtration: Filter the supernatant (methanol phase) through a 0.45 µm syringe filter into an autosampler vial for analysis.

### Experimental Workflow

The following diagram outlines the major steps in the analytical workflow, from sample reception to data analysis.

## Analytical Workflow for TLA Quantification

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Caption: Overview of the analytical workflow for TLA quantification in produce.

#### 4. LC-MS/MS and DMS Analysis

Direct analysis of TDMs by LC-MS/MS can be challenging due to interferences from co-eluting matrix components.[1][4] The use of Differential Mobility Spectrometry (DMS) is recommended to improve selectivity.[1][4]

- LC System: Shimadzu UFLCXR system or equivalent.
- MS System: AB SCIEX QTRAP® 5500 system with SelexION™ Technology (DMS) or equivalent.
- LC Column: Hypercarb (100 x 2.1 mm, 5 µm) or Aquasil C18 (3x150 mm; 3 µm).
- Mobile Phase A: 1% acetic acid in water with 5% methanol.
- Mobile Phase B: 1% acetic acid in methanol.
- Flow Rate: 0.6 mL/min.
- Injection Volume: 5 µL.
- Gradient Program:
  - Start at 100% Mobile Phase A.
  - Linearly increase to 90% Mobile Phase B over 5 minutes.
  - Hold at 90% Mobile Phase B for 1 minute.
  - Return to initial conditions and equilibrate.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Source Temperature: 600°C.
- IonSpray Voltage: 5500 V.
- Curtain Gas: 20 psi.

- Gas 1 and Gas 2: 40 and 80 psi, respectively.
- DMS Parameters: Optimized for each target analyte.

#### Data Presentation

The following tables summarize typical quantitative data for the analysis of **triazole lactic acid** and other TDMs in fruit and vegetable samples.

Table 1: Method Validation Parameters

Parameter	Triazole Lactic Acid (TLA)	Other TDMs (TRZ, TA, TAA)
Linearity Range	1 - 1000 µg/L	1 - 1000 µg/L
Correlation Coefficient (r <sup>2</sup> )	> 0.995	> 0.995
Limit of Quantification (LOQ)	0.01 mg/kg	0.01 mg/kg
Limit of Detection (LOD)	0.3 - 1.0 µg/L	0.3 - 1.0 µg/L

Table 2: Recovery Data in Different Matrices

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Oranges	0.01	95	< 15
0.1	98	< 10	
0.2	102	< 10	
Cucumbers	0.01	92	< 15
0.1	96	< 10	
0.2	99	< 10	
Grapes	0.01	89	< 20
0.1	94	< 15	
0.2	97	< 10	
Spinach	0.01	85	< 20
0.1	91	< 15	
0.2	95	< 15	

Recovery data is representative and may vary based on instrumentation and specific matrix effects.

Table 3: TLA Residue Findings in Conventional Fruit and Vegetable Samples



Commodity Group	Average TLA Concentration (mg/kg)	Notes
Exotic Fruit (Mango, Pineapple)	0.153	TLA was frequently detected in these products.[2]
Berries and Grapes	0.048	Currants showed some of the highest values in this group.[2]
Leafy Vegetables	-	TLA is considered significant in leafy crops.[1]
Root Crop Tops	-	TLA is considered significant in the tops of root crops.[1]

## Conclusion

The described QuPPE extraction method followed by LC-DMS-MS/MS analysis provides a robust and sensitive approach for the quantification of **triazole lactic acid** and other triazole derivative metabolites in a variety of fruit and vegetable matrices. The use of isotopically labeled internal standards is crucial for accurate quantification by compensating for matrix effects and potential recovery losses.[1][3] The inclusion of Differential Mobility Spectrometry significantly enhances the selectivity of the analysis, which is particularly important for these polar and often difficult-to-analyze compounds.[1][4] This methodology is well-suited for routine monitoring and regulatory compliance testing of triazole fungicide residues in food products.

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